2,6-dimethoxy-N-[4-(4-morpholinyl)phenyl]benzamide
Description
2,6-Dimethoxy-N-[4-(morpholin-4-yl)phenyl]benzamide is a chemical compound with the molecular formula C19H22N2O4 It is characterized by the presence of two methoxy groups attached to a benzamide core, along with a morpholine ring attached to the phenyl group
Properties
Molecular Formula |
C19H22N2O4 |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
2,6-dimethoxy-N-(4-morpholin-4-ylphenyl)benzamide |
InChI |
InChI=1S/C19H22N2O4/c1-23-16-4-3-5-17(24-2)18(16)19(22)20-14-6-8-15(9-7-14)21-10-12-25-13-11-21/h3-9H,10-13H2,1-2H3,(H,20,22) |
InChI Key |
KRLYHCLWTURWLZ-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=CC=C(C=C2)N3CCOCC3 |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=CC=C(C=C2)N3CCOCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethoxy-N-[4-(4-morpholinyl)phenyl]benzamide typically involves the reaction of 2,6-dimethoxybenzoic acid with 4-(morpholin-4-yl)aniline. The reaction is carried out in the presence of coupling reagents such as DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) to facilitate the formation of the amide bond . The reaction conditions often include an inert atmosphere, such as argon, and the use of anhydrous solvents like tetrahydrofuran (THF) to ensure the purity of the product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethoxy-N-[4-(morpholin-4-yl)phenyl]benzamide undergoes several types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The amide group can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) in the presence of catalysts.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
2,6-Dimethoxy-N-[4-(morpholin-4-yl)phenyl]benzamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,6-dimethoxy-N-[4-(4-morpholinyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring and benzamide core play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dimethoxy-N-[2-(morpholin-4-yl)phenyl]benzamide
- 2,6-Dichloro-N-(2-(cyclopropanecarboxamido)pyridin-4-yl)benzamide
- N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide
Uniqueness
2,6-Dimethoxy-N-[4-(morpholin-4-yl)phenyl]benzamide is unique due to its specific substitution pattern on the benzamide core and the presence of the morpholine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
